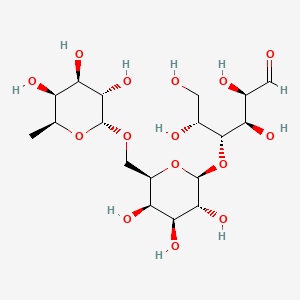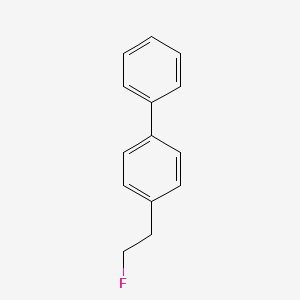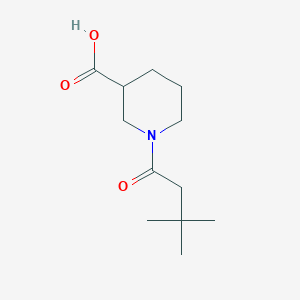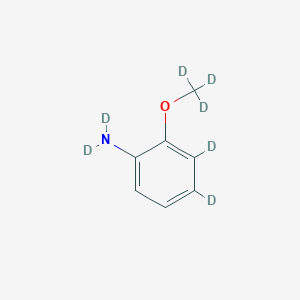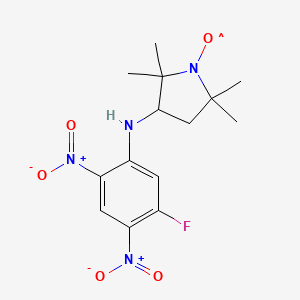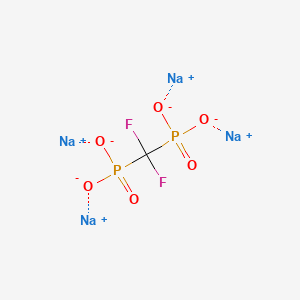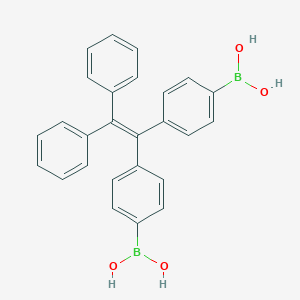
((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid: is a compound known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid typically involves the reaction of tetraphenylethene with boronic acid derivatives. One common method includes the use of tetrakis(triphenylphosphine)palladium as a catalyst in a Suzuki coupling reaction. The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced under specific conditions to yield different boronic acid derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-based catalysts are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various boronic esters, reduced boronic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid is widely used in organic synthesis, particularly in Suzuki coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: Its unique properties make it suitable for use in diagnostic assays and other biomedical applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and other functional materials .
Wirkmechanismus
The mechanism by which ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid exerts its effects is primarily through its ability to form stable complexes with diols. This property is particularly useful in the detection of glucose, where the compound forms a complex with glucose molecules, leading to a measurable change in fluorescence . The molecular targets include glucose molecules, and the pathways involved are related to the formation of boronate esters .
Vergleich Mit ähnlichen Verbindungen
- 4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol
- 1,1-Dibromo-2,2-diphenylethylene
Uniqueness: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid is unique due to its aggregation-induced emission properties, which are not commonly found in similar compounds. This makes it particularly valuable in applications requiring fluorescence-based detection .
Eigenschaften
Molekularformel |
C26H22B2O4 |
|---|---|
Molekulargewicht |
420.1 g/mol |
IUPAC-Name |
[4-[1-(4-boronophenyl)-2,2-diphenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)26(22-13-17-24(18-14-22)28(31)32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,29-32H |
InChI-Schlüssel |
VOFODXVDWBSTOM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



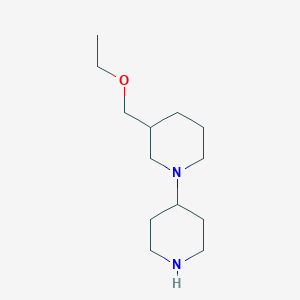
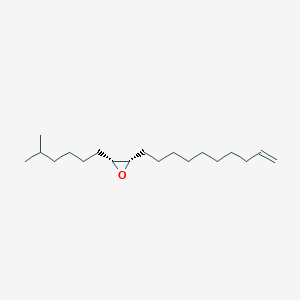

![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
